N1-(4-(furan-3-yl)thiazol-2-yl)-N4,N4-dimethylbenzene-1,4-diamine hydrochloride
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Overview
Description
N1-(4-(furan-3-yl)thiazol-2-yl)-N4,N4-dimethylbenzene-1,4-diamine hydrochloride is a complex organic compound that features a unique combination of furan, thiazole, and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(furan-3-yl)thiazol-2-yl)-N4,N4-dimethylbenzene-1,4-diamine hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is then coupled with a furan derivative. The final step involves the introduction of the dimethylbenzene moiety and the formation of the hydrochloride salt. Common reagents used in these reactions include thionyl chloride, dimethylamine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(furan-3-yl)thiazol-2-yl)-N4,N4-dimethylbenzene-1,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while substitution reactions on the benzene ring can yield a variety of substituted benzene derivatives.
Scientific Research Applications
N1-(4-(furan-3-yl)thiazol-2-yl)-N4,N4-dimethylbenzene-1,4-diamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-(4-(furan-3-yl)thiazol-2-yl)-N4,N4-dimethylbenzene-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and furan derivatives, such as:
- 2-(furan-2-yl)thiazole
- N,N-dimethyl-4-(thiazol-2-yl)benzeneamine
- 4-(furan-3-yl)thiazole derivatives
Uniqueness
N1-(4-(furan-3-yl)thiazol-2-yl)-N4,N4-dimethylbenzene-1,4-diamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-N-[4-(furan-3-yl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS.ClH/c1-18(2)13-5-3-12(4-6-13)16-15-17-14(10-20-15)11-7-8-19-9-11;/h3-10H,1-2H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDOZRCTQLQSFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=COC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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